[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl](4-methylphenyl)amine
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Description
[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl](4-methylphenyl)amine is a useful research compound. Its molecular formula is C19H22N6O and its molecular weight is 350.426. The purity is usually 95%.
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Biological Activity
The compound 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine , commonly referred to as DMMPA, is a complex organic molecule that exhibits significant potential in various biological applications. Its structure, characterized by a pteridine core linked to a morpholine and a methylphenyl group, suggests a diverse range of pharmacological activities. This article reviews the biological activity of DMMPA, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Structural Characteristics
DMMPA's unique molecular structure can be broken down as follows:
- Pteridine Core : A bicyclic compound containing nitrogen that plays a critical role in biological systems.
- Morpholine Moiety : A six-membered ring containing both oxygen and nitrogen, contributing to the compound's solubility and reactivity.
- 4-Methylphenyl Group : Enhances hydrophobic interactions, potentially improving binding affinity to biological targets.
Synthesis of DMMPA
The synthesis of DMMPA typically involves several multi-step organic reactions:
- Formation of the Pteridine Core : This can be achieved through the condensation of pyrimidine and pyrazine derivatives.
- Introduction of the Morpholine Group : Achieved via nucleophilic substitution reactions.
- Final Amination Step : This step involves attaching the 4-methylphenyl group to complete the synthesis.
Each step requires optimization to ensure high yield and purity of the final product.
Pharmacological Potential
DMMPA has been studied for its potential as a pharmacological agent. Similar compounds have shown various biological activities, including:
- Anticancer Activity : Research indicates that DMMPA may exhibit cytotoxic effects against various cancer cell lines. For instance, structural analogs have demonstrated promising results in inhibiting breast carcinoma cells with IC50 values significantly lower than those of standard chemotherapeutics .
- Antimicrobial Effects : Initial studies suggest that DMMPA may possess antimicrobial properties, potentially effective against a range of bacterial strains. This is hypothesized due to its structural similarities with known antimicrobial agents .
Understanding how DMMPA interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies may include:
- Enzyme Inhibition : DMMPA could act as an inhibitor for enzymes involved in critical metabolic pathways. For example, similar compounds have been shown to inhibit acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases such as Alzheimer's .
- Binding Affinity Studies : Molecular docking simulations may reveal how DMMPA binds to target proteins, providing insights into its efficacy and specificity.
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer effects of DMMPA analogs, researchers found that specific derivatives exhibited substantial cytotoxicity against MCF-7 breast cancer cells. The most potent compound showed an IC50 value of 1.72 µg/mL compared to 5-fluorouracil's IC50 value of 4.8 µg/mL .
Case Study 2: Antimicrobial Screening
Another study focused on assessing the antimicrobial activity of DMMPA against various bacterial strains. The results indicated that certain derivatives demonstrated comparable or superior activity against tested microorganisms compared to reference drugs .
Research Findings Summary Table
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(4-methylphenyl)pteridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-12-4-6-15(7-5-12)22-18-16-17(21-9-8-20-16)23-19(24-18)25-10-13(2)26-14(3)11-25/h4-9,13-14H,10-11H2,1-3H3,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCZLJLSHMYUQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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